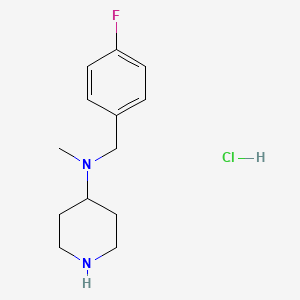

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride

Description

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methylamine group

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLTVORXEKROGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)F)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with N-methylpiperidin-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is recognized for its role as an inverse agonist at serotonin receptors, particularly the 5-HT2A subtype. This characteristic positions it as a potential therapeutic agent for treating various neuropsychiatric disorders, including:

- Schizophrenia : The compound has been studied for its efficacy in managing symptoms associated with schizophrenia and related psychoses, including drug-induced psychoses and side effects from Parkinson's disease treatments .

- Depression and Anxiety : It shows promise in treating affective disorders such as major depression and anxiety disorders .

1.2 Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. Notably, certain analogs have demonstrated effectiveness against influenza viruses by inhibiting hemagglutinin-mediated membrane fusion processes, which are critical for viral entry into host cells . This mechanism highlights the compound's potential in developing antiviral therapies.

Neuropsychiatric Disorders

A study published in Nature showcased the efficacy of this compound in animal models of schizophrenia. The results indicated a significant reduction in psychotic symptoms compared to control groups, suggesting a robust therapeutic profile .

Antiviral Research

In antiviral studies, compounds structurally related to this compound were tested against H1N1 influenza strains. The results demonstrated that certain modifications to the piperidine structure enhanced antiviral activity, leading to the identification of promising candidates for further development .

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring structure allows for flexibility and interaction with different binding sites, while the methylamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

N-(4-Fluorobenzyl)piperazine analogs: These compounds also contain a fluorobenzyl group and exhibit similar biological activities.

N-Fluoropyridinium salts: These compounds are used in similar synthetic applications and share some structural similarities with N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound with notable biological activity, particularly in the field of medicinal chemistry. Its structure includes a piperidine ring substituted with a fluorobenzyl group and a methyl group, which enhances its interaction with various neurotransmitter receptors, especially serotonin receptors (5-HT) . This article explores the biological activity of this compound, including its pharmacological properties, interactions with neurotransmitter systems, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₉FN₂·HCl

- Molecular Weight : Approximately 222.302 g/mol

- Physical State : White to off-white crystalline powder

- Solubility : Soluble in water and other polar solvents

- Density : Approximately 1.1 g/cm³

- Boiling Point : About 304.8 °C at 760 mmHg

This compound primarily acts as an antagonist at certain serotonin receptors. This mechanism is particularly relevant for its potential use in treating psychiatric disorders such as Parkinson's disease psychosis. Its pharmacological profile is similar to that of pimavanserin, a drug specifically designed for this purpose .

Interaction with Neurotransmitter Systems

Research indicates that this compound interacts with various neurotransmitter receptors, which include:

- Serotonin Receptors (5-HT) : Modulates neurotransmitter systems related to mood and cognition.

- Dopamine Receptors : Potential implications in treating disorders involving dopaminergic dysregulation.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that this compound modulates serotonin receptor activity effectively, showing promise for treating conditions like depression and anxiety .

- Cancer Research :

- Tyrosinase Inhibition :

Q & A

Basic: What are the standard synthetic protocols for N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Step 1 : Reduction of a carbamate precursor (e.g., tert-butoxycarbonyl-protated amine) using LiAlH₄ under anhydrous conditions to yield 1-methylpiperidin-4-amine .

- Step 2 : Reaction of 4-fluorobenzyl halide (e.g., chloride or bromide) with the amine intermediate in the presence of a base (e.g., K₂CO₃) to form the N-alkylated product.

- Step 3 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl .

Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC.

Advanced: How can unexpected reaction pathways during synthesis be analyzed?

Answer:

Unexpected pathways, such as N-demethylation or self-catalyzed N-diarylation (observed in analogous syntheses), require:

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N or deuterated reagents) to track methyl group transfer .

- Kinetic Studies : Varying reagent stoichiometry and reaction time to identify rate-limiting steps (e.g., intermediate 3 in forms faster than desired product 4 due to competing pathways) .

- Byproduct Isolation : Use preparative HPLC or column chromatography to isolate side products for structural elucidation via NMR and HRMS .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring conformation, fluorobenzyl substitution, and methylamine linkage. For example, the 4-fluorobenzyl group shows distinct aromatic splitting (J = 8–9 Hz for ortho-F coupling) .

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine in hydrochloride salts).

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl .

Advanced: How can reaction conditions be optimized to minimize byproducts like quaternary salts or dimeric species?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine, reducing side reactions .

- Temperature Control : Lower temperatures (0–5°C) suppress exothermic side reactions, while reflux conditions accelerate desired pathways .

- Catalyst Screening : Use phase-transfer catalysts (e.g., DBU) to improve regioselectivity in N-alkylation steps .

- Stoichiometric Adjustments : Excess amine (1.5–2 equivalents) to drive the reaction toward the desired product and avoid intermediate accumulation .

Basic: What are the potential biological or pharmacological applications of this compound?

Answer:

- Receptor Targeting : Structural analogs (e.g., piperidine derivatives) show affinity for histamine H₃ or sigma receptors, suggesting utility in neuropharmacology .

- Enzyme Inhibition : Piperidine-based compounds are explored as inhibitors of acetylcholinesterase or monoamine oxidases (MAOs) for neurodegenerative disease research .

Advanced: What safety precautions are critical when handling this compound?

Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (GHS Category 4) and respiratory irritation risks .

- Stability Monitoring : Store under inert gas (argon) to prevent degradation; avoid light exposure (photo-sensitive intermediates may decompose) .

Basic: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

- Variable Temperature NMR : Resolve dynamic rotational isomers (e.g., piperidine ring puckering) by acquiring spectra at low temperatures (−40°C) .

- 2D Techniques : Use HSQC or NOESY to assign overlapping signals (e.g., distinguishing fluorobenzyl protons from piperidine CH₂ groups) .

Advanced: What role do catalysts play in improving synthetic efficiency for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.